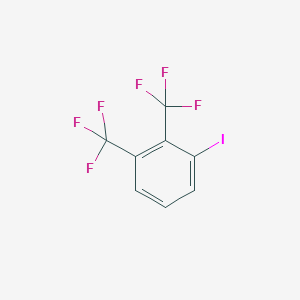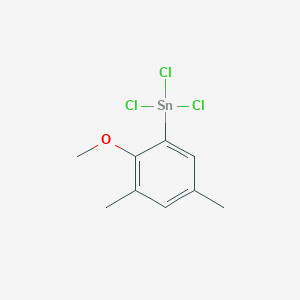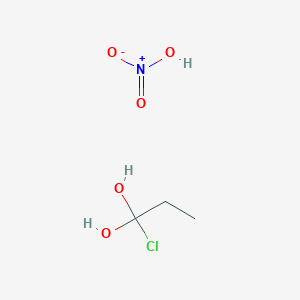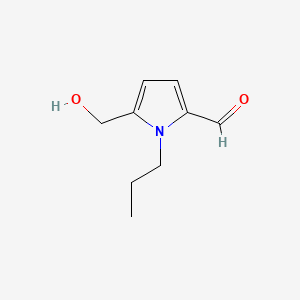![molecular formula C14H22O5 B14293199 {2-[3-(Acetyloxy)butyl]-4-oxocyclopentyl}methyl acetate CAS No. 112768-18-0](/img/structure/B14293199.png)
{2-[3-(Acetyloxy)butyl]-4-oxocyclopentyl}methyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{2-[3-(Acetyloxy)butyl]-4-oxocyclopentyl}methyl acetate: is a fascinating compound with a complex structure. Its IUPAC name is tert-Butyl 2-((4R,6S)-6-(acetoxymethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate . Let’s break down its features:
Molecular Formula: C6H10O3
Molecular Weight: 130.14 g/mol
Vorbereitungsmethoden
Synthetic Routes: Several synthetic routes lead to the formation of this compound. One common approach involves the Suzuki–Miyaura (SM) coupling reaction. SM coupling is a powerful carbon–carbon bond-forming reaction that utilizes organoboron reagents. These reagents readily transmetalate with palladium complexes, allowing for mild and functional group-tolerant conditions . The specific synthetic steps for this compound would involve boron-based reagents.
Industrial Production: While industrial-scale production methods may vary, the SM coupling route can be adapted for large-scale synthesis. Optimization of reaction conditions, catalysts, and reagent quantities ensures efficient production.
Analyse Chemischer Reaktionen
Reactivity:
Oxidation: Undergoes oxidation reactions.
Reduction: May participate in reduction processes.
Substitution: Reacts with nucleophiles or electrophiles.
Organoboron Reagents: Key players in SM coupling.
Palladium Catalysts: Facilitate carbon–carbon bond formation.
Major Products: The major products depend on the specific reaction conditions and substituents. Detailed analysis would require experimental data.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Building Block: Used in the synthesis of more complex molecules.
Functional Group Manipulation: Enables modification of acetyl and cyclopentyl moieties.
Drug Development: Investigated for potential pharmaceutical applications.
Biological Studies: May serve as a probe or substrate in biochemical research.
Fine Chemicals: Valuable in specialty chemical production.
Wirkmechanismus
The exact mechanism by which this compound exerts its effects depends on its specific biological or chemical context. Further research is needed to elucidate its molecular targets and pathways.
Vergleich Mit ähnlichen Verbindungen
While I don’t have direct information on similar compounds, exploring related structures (such as acetylcitrate derivatives ) could highlight its uniqueness.
Eigenschaften
CAS-Nummer |
112768-18-0 |
|---|---|
Molekularformel |
C14H22O5 |
Molekulargewicht |
270.32 g/mol |
IUPAC-Name |
[2-(3-acetyloxybutyl)-4-oxocyclopentyl]methyl acetate |
InChI |
InChI=1S/C14H22O5/c1-9(19-11(3)16)4-5-12-6-14(17)7-13(12)8-18-10(2)15/h9,12-13H,4-8H2,1-3H3 |
InChI-Schlüssel |
GKNAFXMFAQFKGP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CCC1CC(=O)CC1COC(=O)C)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![13-[(Oxiran-2-yl)methyl]-1,4,7,10-tetraoxa-13-azacyclopentadecane](/img/structure/B14293162.png)
![4-[2-(3,4-Dichlorophenyl)hydrazinylidene]butanoic acid](/img/structure/B14293169.png)


![Benzene, 1-(methoxymethoxy)-2-[(1E)-2-phenylethenyl]-](/img/structure/B14293181.png)





